molecular formula C19H15F3N2O4 B2799981 3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide CAS No. 1421516-66-6

3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Cat. No.: B2799981
CAS No.: 1421516-66-6
M. Wt: 392.334
InChI Key: SQTRSDBAUVCPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole core substituted at position 3 with a benzyloxy group and at position 5 with a carboxamide moiety linked to a 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzyloxy and carboxamide groups may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

3-phenylmethoxy-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)27-15-9-5-4-8-14(15)11-23-18(25)16-10-17(24-28-16)26-12-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTRSDBAUVCPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide, identified by CAS number 1421516-66-6, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N2O4C_{19}H_{15}F_3N_2O_4 with a molecular weight of 392.3 g/mol. The structure includes an isoxazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1421516-66-6
Molecular FormulaC₁₉H₁₅F₃N₂O₄
Molecular Weight392.3 g/mol

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of isoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against human promyelocytic leukemia cells (HL-60). In one study, isoxazoles induced apoptosis by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic markers like p21^WAF-1 .

Table 1: Cytotoxicity of Isoxazole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
(3)HL-6086Induces apoptosis
(6)HL-60755Cell cycle arrest

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : Isoxazole derivatives can promote apoptosis in cancer cells by modulating the expression of key regulatory proteins.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
  • Selective Toxicity : Interestingly, some studies suggest that these compounds may exhibit lower toxicity towards normal cells compared to cancer cells, indicating potential as selective anticancer agents .

Case Studies

Several case studies have explored the biological activity of isoxazole derivatives:

  • Anticancer Activity : A study on a series of isoxazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The most effective compounds showed IC50 values in the micromolar range, indicating potent anticancer activity .
  • Antimicrobial Properties : Another investigation evaluated the antimicrobial effects of related compounds against Gram-positive bacteria such as Bacillus subtilis. Some derivatives exhibited selective antibacterial activity with minimal inhibitory concentrations (MICs) suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Neuroprotective Agents

Recent studies indicate that isoxazole derivatives, including compounds similar to 3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide, exhibit neuroprotective effects. These compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. For example, a related compound demonstrated potent MAO-B inhibitory activity with an IC₅₀ value of 0.062 µM, indicating strong potential for therapeutic development against Parkinson's disease .

Antibacterial Activity

Isoxazole derivatives have also shown promise as antibacterial agents. Research on novel isoxazole-triazole hybrids revealed significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa. These compounds exhibited favorable pharmacokinetic profiles and strong binding interactions with bacterial enzyme targets, suggesting their potential as future antibiotic candidates .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of isoxazole derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can include condensation reactions followed by various functionalizations to enhance biological activity. The structure-activity relationship studies have identified key functional groups that contribute to the biological efficacy of these compounds.

Case Study 1: Neuroprotective Effects

In a study focusing on the synthesis of benzyloxy-substituted isoxazoles, researchers found that certain derivatives exhibited not only MAO-B inhibition but also antioxidant properties. The neuroprotective effects were attributed to the ability of these compounds to cross the blood-brain barrier (BBB), highlighting their therapeutic potential for neurodegenerative diseases .

Case Study 2: Antibacterial Efficacy

Another study synthesized isoxazole-triazole hybrids and assessed their antibacterial properties. The results indicated that specific modifications in the isoxazole ring enhanced activity against Gram-negative bacteria, with molecular docking studies supporting the interaction mechanisms involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Structural Features Key Substituents Biological Activity (IC50, Selectivity) Pharmacokinetic Properties Toxicity Notes
Target Compound : 3-(Benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide Isoxazole core; benzyloxy (position 3); carboxamide linked to 2-(trifluoromethoxy)benzyl Trifluoromethoxy (ortho position), benzyloxy Not reported in evidence High lipophilicity (logP ~3.5 estimated) No direct toxicity data
4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide Isoxazole with 4-methyl; indazole-linked 4-(trifluoromethyl)benzyl 4-Trifluoromethyl (para position), indazole IC50 = 0.19 µM (Fascin inhibition); selectivity not determined Moderate solubility due to indazole ND (not determined)
N-Benzyhydryl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide Isoxazole with 5-methyl; 2-chlorophenyl; benzhydryl amide 2-Chlorophenyl, benzhydryl No activity data High steric bulk (may reduce membrane permeability) Chlorine may pose toxicity risks
5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide Isoxazole with bis-benzyloxy; morpholinomethyl Morpholine (polar), bis-benzyloxy Not reported Enhanced solubility (morpholine); high molecular weight (~665 g/mol) No data
N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide Dihydroisoxazole; pyridinyl substituent 3-Chloro-5-(trifluoromethyl)pyridine Not reported Moderate polarity (Cl, CF3); molecular mass 455.82 g/mol Potential hepatotoxicity (chlorine)

Analysis of Substituent Effects

Trifluoromethoxy vs. Trifluoromethyl: The target compound’s ortho-trifluoromethoxy group offers steric and electronic differences compared to the para-trifluoromethyl group in 4-methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide.

Benzyloxy vs. Chlorophenyl :

  • The benzyloxy group in the target compound may enhance π-π stacking compared to the 2-chlorophenyl group in N-Benzyhydryl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide . However, the latter’s chlorine atom increases electrophilicity, possibly improving target engagement but raising toxicity concerns .

Carboxamide Linkers: The target compound’s 2-(trifluoromethoxy)benzyl carboxamide linker provides a balance of rigidity and lipophilicity. In contrast, 5-(2,4-bis(benzyloxy)...isoxazole-3-carboxamide uses a morpholinomethyl group, introducing polarity that may improve solubility but reduce blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing 3-(benzyloxy)-N-(2-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide, and what are their typical yields?

The compound is synthesized via amide coupling between the isoxazole-5-carboxylic acid derivative and a benzylamine analog. For example, a similar compound (E)-3-(2-ethoxyphenyl)-N-(3-(methylsulfinyl)allyl)isoxazole-5-carboxamide was synthesized with a 31% yield using carbodiimide-based coupling agents under inert conditions . Key steps include:

  • Activation of the carboxylic acid (e.g., using HATU or DCC).
  • Reaction with the benzylamine derivative (e.g., 2-(trifluoromethoxy)benzylamine).
  • Purification via column chromatography. Yields can vary due to steric hindrance from the trifluoromethoxy group; microwave or ultrasound-assisted methods may improve efficiency .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical:

  • ¹H/¹³C NMR : Assign peaks for the benzyloxy group (δ ~4.8–5.2 ppm for OCH₂Ph), isoxazole protons (δ ~6.5–7.0 ppm), and trifluoromethoxy-substituted benzyl moiety (δ ~7.3–7.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 335.4 for a related compound ). Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles.
  • Storage : Keep in airtight containers away from ignition sources.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy group influence reaction regioselectivity during synthesis?

The electron-withdrawing trifluoromethoxy group (-OCF₃) increases electrophilicity at the benzylamine’s NH₂ group, promoting nucleophilic attack on the activated carboxylic acid. However, steric hindrance from the bulky substituent can reduce coupling efficiency. Computational modeling (e.g., DFT) and substituent screening (e.g., replacing -OCF₃ with -OCH₃) are recommended to assess electronic contributions .

Q. What strategies can mitigate low yields in the final amide coupling step?

  • Catalyst Optimization : Use Pd-catalyzed coupling for sterically hindered substrates.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Temperature Control : Microwave-assisted synthesis at 80–100°C improves reaction rates .
  • Additives : Additives like DMAP or HOAt reduce side reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate.
  • Control Compounds : Include positive/negative controls (e.g., kinase inhibitors).
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
  • MD Simulations : Run 100-ns simulations to assess binding stability.
  • QSAR : Develop quantitative structure-activity relationship models using substituent descriptors (e.g., Hammett σ) .

Methodological Challenges and Solutions

Q. How to optimize HPLC purification for this compound given its low polarity?

  • Column : Use C18 reverse-phase columns with 5-µm particle size.
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) from 50% to 90% over 20 min.
  • Detection : Monitor at λ = 254 nm (aromatic absorption) .

Q. What are the key considerations for designing stability studies under varying pH and temperature?

  • pH Range : Test stability in buffers (pH 2–9) at 25°C and 40°C.
  • Analytical Tools : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond).
  • Kinetics : Calculate degradation rate constants (k) using first-order models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.